REACTION_CXSMILES
|
C(O)=O.[C:4](OC(=O)C)(=O)C.[NH2:11][C:12]1[CH:19]=[CH:18][C:15]([C:16]#[N:17])=[CH:14][CH:13]=1>C(Cl)Cl>[C:16]([C:15]1[CH:18]=[CH:19][C:12]([NH:11][CH3:4])=[CH:13][CH:14]=1)#[N:17]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C#N)C=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 4 h (EMI-mass: 146 [M]+)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
DISSOLUTION
|
Details
|
the crude intermediate was dissolved in THF 50 mL
|
Type
|
ADDITION
|
Details
|
was added BH3 in Me2S 15 mL
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with EtOAc
|
Type
|
WASH
|
Details
|
washed with water, sat. Na2CO3 aqueous solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
After removal of solvents
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |